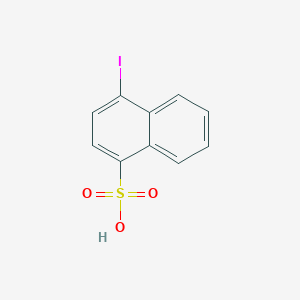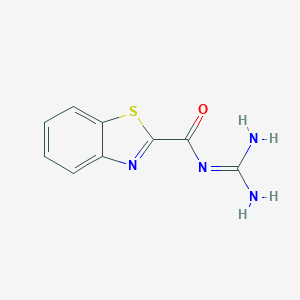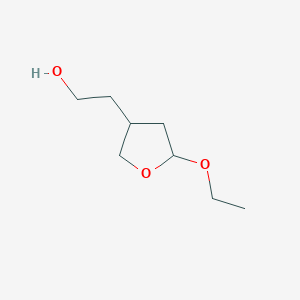
N,N-Dimethylcinnamamide
Übersicht
Beschreibung
N,N-Dimethylcinnamamide is an organic compound that belongs to the class of amides. It is derived from cinnamic acid, which is a naturally occurring aromatic acid found in cinnamon oil and other plant sources. The compound is characterized by the presence of a cinnamoyl group attached to a dimethylamine group. This structure imparts unique chemical and physical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
N,N-Dimethylcinnamamide (DMCA) is a synthetic cinnamide derivative that has been shown to exhibit antimicrobial activity . The primary targets of DMCA are pathogenic fungi and bacteria . In particular, DMCA interacts with ergosterol, a principal sterol present in the fungal plasmatic membrane . Ergosterol plays a crucial role in modulating membrane fluidity, cell growth, and proliferation .
Mode of Action
DMCA’s mode of action involves direct interaction with its targets, leading to changes in their function. For instance, DMCA interacts directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
It is known that dmca can deliver its own h, c, n, and o atoms for the synthesis of a variety of compounds . This suggests that DMCA may affect a broad range of biochemical pathways, potentially disrupting the normal functioning of pathogenic organisms.
Pharmacokinetics
Similar compounds such as n,n-dimethyltryptamine (dmt) have been shown to have rapid clinical pharmacokinetics . DMT is rapidly cleared from the body, with a mean elimination half-life of 9-12 minutes
Result of Action
The result of DMCA’s action is the inhibition of growth and proliferation of pathogenic fungi and bacteria . By interacting with ergosterol in the fungal cell membrane, DMCA disrupts the integrity of the cell membrane, leading to cell death . This makes DMCA a potential candidate for the development of new antimicrobial drugs.
Action Environment
The action of DMCA can be influenced by various environmental factors. For instance, the presence of oxygen can mediate the cyanation of (hetero)arenes by DMCA . Additionally, DMCA has been shown to harm public health and the environment by destroying ozone in the upper atmosphere . Therefore, the action, efficacy, and stability of DMCA can be significantly affected by its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dimethylcinnamamide can be synthesized through the condensation of cinnamic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as dialkyl carbonates to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as palladium, can also enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethylcinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethylcinnamylamine.
Substitution: Various substituted amides depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylformamide: A common solvent with similar amide functionality but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with comparable properties but distinct uses in organic synthesis.
Cinnamamide: The parent compound from which N,N-Dimethylcinnamamide is derived, with different chemical properties and applications.
Uniqueness: this compound stands out due to its unique combination of the cinnamoyl and dimethylamine groups, which confer specific reactivity and biological activity. This makes it particularly valuable in applications where both aromatic and amide functionalities are desired .
Eigenschaften
IUPAC Name |
(E)-N,N-dimethyl-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDAKUUKGHNCK-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876405 | |
| Record name | N,N-DIMETHYLCINNAMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-74-6 | |
| Record name | NSC521943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC62198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-DIMETHYLCINNAMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the rotational barrier around the amide C-N bond in N,N-Dimethylcinnamamide and how does it relate to its structure?
A1: The activation free energy for hindered internal rotation around the C-N bond in this compound has been determined to be 16.5 kcal/mol using NMR line-shape analysis. [] This relatively high barrier is attributed to the partial double bond character of the C-N bond, which arises from the conjugation between the amide group and the adjacent phenyl ring. This conjugation restricts rotation and stabilizes the planar conformation of the molecule. [] Further computational studies using ab initio methods have explored the influence of substituents on the aromatic ring on this rotational barrier, confirming the significant impact of electronic effects on this structural feature. []
Q2: How does the conformation of this compound affect its ability to form complexes with molecules like theophylline and riboflavin in water?
A2: Studies have shown that this compound exhibits a lower complexing tendency towards molecules like theophylline and riboflavin compared to its N-monosubstituted or N-unsubstituted analogs. [] This difference is attributed to the free rotation of the N,N-dimethylamide group around the benzene ring-carbonyl carbon bond. This rotation can hinder the formation of favorable intermolecular interactions required for complex stabilization. In contrast, this compound demonstrates comparable interaction strength to unsubstituted cinnamamide, likely because the N,N-dimethylamide group can lie in the same plane as the styrene group, facilitating similar interactions. []
Q3: Can the rotational barrier in this compound be influenced by substituents on the aromatic ring?
A3: Yes, the rotational barrier around the C-N bond in this compound is sensitive to the electronic properties of substituents on the aromatic ring. [, ] Studies employing Nuclear Magnetic Resonance (NMR) techniques and computational methods have shown that electron-withdrawing groups tend to increase the rotational barrier, while electron-donating groups have the opposite effect. [, ] This observation highlights the significance of electronic effects, transmitted through the conjugated system, on the conformational preferences of this compound derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)









![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

